N-(3,4-dimethoxyphenyl)-7H-purin-6-amine
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Overview
Description
N-(3,4-dimethoxyphenyl)-7H-purin-6-amine is a chemical compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with a 3,4-dimethoxyphenyl group. Purine derivatives are known for their wide range of biological activities and are often studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Related compounds such as 3,4-dimethoxyphenethylamine, an analogue of the major human neurotransmitter dopamine, have been found to interact with monoamine oxidase .
Mode of Action
It’s worth noting that related compounds like 3,4-dimethoxyphenethylamine have some activity as a monoamine oxidase inhibitor . This suggests that N-(3,4-dimethoxyphenyl)-7H-purin-6-amine might interact with its targets in a similar manner, leading to changes in neurotransmitter levels.
Biochemical Pathways
Related compounds like 3,4-dimethoxyphenethylamine are known to influence the monoamine oxidase pathway , which could potentially be affected by this compound.
Result of Action
Based on the action of related compounds, it might influence neurotransmitter levels, potentially leading to changes in neural signaling .
Action Environment
It’s worth noting that the efficacy of related compounds can be influenced by factors such as ph and temperature .
Biochemical Analysis
Biochemical Properties
N-(3,4-dimethoxyphenyl)-7H-purin-6-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with monoamine oxidase, an enzyme responsible for the breakdown of monoamines, thereby affecting neurotransmitter levels . Additionally, this compound can bind to certain receptors, modulating their signaling pathways and impacting cellular responses.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of dopaminergic neurons, potentially altering dopamine levels and impacting neurological functions . Furthermore, this compound can influence the expression of genes involved in cell growth, differentiation, and apoptosis, thereby affecting cellular homeostasis and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity and function. For instance, it has been observed to inhibit monoamine oxidase, leading to increased levels of monoamines and enhanced neurotransmission . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression, enzyme activity, and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function . At high doses, it can cause toxic or adverse effects, including neurotoxicity and disruption of cellular homeostasis . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound exerts its optimal effects without causing harm.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux and alter metabolite levels, impacting cellular metabolism and function . For instance, it has been shown to influence the metabolism of monoamines by inhibiting monoamine oxidase, leading to increased levels of neurotransmitters . Additionally, this compound can interact with other metabolic enzymes, modulating their activity and affecting overall metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. It can interact with specific transporters and binding proteins, facilitating its uptake and distribution . Once inside the cells, this compound can localize to specific compartments or organelles, influencing its activity and function. The compound’s localization and accumulation within cells can impact its overall efficacy and biological effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, it can localize to the mitochondria, where it may influence mitochondrial function and energy metabolism . The subcellular localization of this compound is essential for understanding its precise mechanisms of action and biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenyl)-7H-purin-6-amine typically involves the reaction of 3,4-dimethoxyaniline with a suitable purine precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst to facilitate the coupling of the aryl halide with the purine derivative . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenyl)-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the purine ring, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-7H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A phenethylamine derivative with similar structural features.
3,4-Dimethoxyphenylacetonitrile: Another compound with a 3,4-dimethoxyphenyl group.
Uniqueness
N-(3,4-dimethoxyphenyl)-7H-purin-6-amine is unique due to its purine ring system, which imparts distinct biological activities compared to other 3,4-dimethoxyphenyl derivatives. The combination of the purine ring and the 3,4-dimethoxyphenyl group enhances its potential as a therapeutic agent, particularly in targeting specific enzymes and receptors.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-7H-purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-19-9-4-3-8(5-10(9)20-2)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAQSRQCYMMUOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC2=NC=NC3=C2NC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.